1-Bromo-3-(3-bromophenyl)propan-2-one
Overview
Description
1-Bromo-3-(3-bromophenyl)propan-2-one is a chemical compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 . It is also known as 2-bromo-1-(3-bromophenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8Br2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 . This indicates that the molecule consists of a propan-2-one group with bromine and bromophenyl substituents .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 291.97 . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
Mechanism-Based Inhibitors and Catalytic Studies
Compounds with structural similarities to 1-Bromo-3-(3-bromophenyl)propan-2-one have been studied for their roles as mechanism-based inhibitors. For example, 2-bromo-3-(p-hydroxyphenyl)-1-propene, a related compound, has been explored as a substrate and mechanism-based inhibitor of dopamine beta-hydroxylase, highlighting the potential of brominated compounds in inhibiting specific enzymes involved in neurotransmitter synthesis (Colombo et al., 1984).
Synthesis and Material Science
Brominated compounds are often intermediates in the synthesis of complex organic molecules. The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide showcases the use of brominated precursors in producing heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009). Similarly, the study of catalyst-transfer polycondensation for the synthesis of poly(3-hexylthiophene) from bromo-substituted thiophenes indicates the role of such compounds in the field of polymer chemistry, contributing to the development of materials with specific electronic properties (Miyakoshi et al., 2005).
Biological Studies and Safety Evaluations
Research into the dermal absorption and potential toxicity of 1-bromopropane provides insight into the biological impact and safety considerations necessary when handling brominated solvents (Frasch et al., 2011). This work underscores the importance of understanding the biological interactions and potential health risks associated with exposure to brominated organic compounds.
Nonlinear Optical Properties
Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, have explored their linear and nonlinear optical properties, suggesting the potential of brominated compounds in the development of materials for nonlinear optical applications (Shkir et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(3-bromophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLLMBVMZQQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695158 | |
Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20772-09-2 | |
Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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